molecular formula C27H31N5O2S B2674642 1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-82-5

1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2674642
CAS RN: 2034377-82-5
M. Wt: 489.64
InChI Key:
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Description

The compound “1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a carboxamide group, a benzylsulfanyl group, and alkyl chains .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoloquinazoline derivatives are often synthesized via aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can react with different amines and triazole-2-thiol to form various [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazoloquinazoline ring, the carboxamide group, the benzylsulfanyl group, and the alkyl chains. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzylsulfanyl group could potentially undergo oxidation .

Scientific Research Applications

Cytotoxicity and Anti-inflammatory Activity

Compounds related to the specified chemical structure have been studied for their cytotoxic effects against hepatocellular carcinoma cells (Hep-G2) and colon carcinoma cells (HCT-116), as well as their anti-inflammatory properties. These studies have highlighted certain derivatives as promising agents due to their high cytotoxicity and multi-potent anti-inflammatory activities, indicating potential applications in cancer therapy and inflammation management (Al-Salahi et al., 2013).

Synthesis and Biological Evaluation as Antimicrobial Agents

Research has also been conducted on the synthesis of novel derivatives and their evaluation as antimicrobial agents against various pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These studies have identified compounds with moderate to good antimicrobial activities, highlighting their potential use in addressing infectious diseases (Pokhodylo et al., 2021).

Synthesis and Reactivity Studies

Further studies have focused on the synthesis of phenyl-substituted derivatives and exploring their reactivity through chemical transformations. This research has expanded the understanding of the chemical behavior of these compounds and opened avenues for the development of new derivatives with potential scientific applications (Al-Salahi, 2010).

Antihypertensive Activity Evaluation

Some derivatives have been synthesized and evaluated for their in vivo antihypertensive activity, with results indicating significant effects in spontaneously hypertensive rats. This suggests potential applications of these compounds in the development of new antihypertensive medications (Alagarsamy & Pathak, 2007).

Future Directions

Triazoloquinazoline derivatives are a class of compounds with potential for further exploration due to their diverse biological activities . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of more efficient and eco-friendly synthetic protocols .

properties

IUPAC Name

1-benzylsulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O2S/c1-18(2)14-15-31-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-23,26,29H,6-7,10-17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXNMSZSVMWLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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